molecular formula C4H6N2O2S B037605 2-Amino-4,5-dihydro-1,3-thiazole-5-carboxylic acid CAS No. 111506-18-4

2-Amino-4,5-dihydro-1,3-thiazole-5-carboxylic acid

Cat. No. B037605
M. Wt: 146.17 g/mol
InChI Key: ILYZBJIBQMBVRN-UHFFFAOYSA-N
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Description

2-Amino-4,5-dihydro-1,3-thiazole-5-carboxylic acid, also known as ACTA, is an organosulfur compound and a heterocycle . It is a derivative of thiazoline and is an intermediate in the industrial synthesis of L-cysteine, an amino acid . ACTA exists in equilibrium with its tautomer 2-iminothiazolidine-4-carboxylic acid .


Synthesis Analysis

ACTA is produced by the reaction of methyl chloroacrylate with thiourea . It is also a biomarker for cyanide poisoning, as it results from the condensation of cysteine and cyanide .


Molecular Structure Analysis

The thiazole ring in ACTA is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the π electrons to move freely from one bond to other bonds, rendering aromatic ring properties .


Chemical Reactions Analysis

ACTA is an intermediate in the industrial synthesis of L-cysteine, an amino acid . It is produced by the reaction of methyl chloroacrylate with thiourea . It is also a biomarker for cyanide poisoning, as it results from the condensation of cysteine and cyanide .


Physical And Chemical Properties Analysis

ACTA is a white solid with a molar mass of 146.16 g·mol−1 . It has a melting point of 212 °C .

Future Directions

Thiazoles, including ACTA, have shown promising therapeutic roles in various areas of medicine . Future research could focus on exploring these roles further and developing new drugs based on the thiazole structure. Additionally, the role of ACTA as a biomarker for cyanide poisoning could be explored further .

properties

IUPAC Name

2-amino-4,5-dihydro-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2S/c5-4-6-1-2(9-4)3(7)8/h2H,1H2,(H2,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYZBJIBQMBVRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC(=N1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20547306
Record name 2-Amino-4,5-dihydro-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20547306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4,5-dihydro-1,3-thiazole-5-carboxylic acid

CAS RN

111506-18-4
Record name 2-Amino-4,5-dihydro-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20547306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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